![molecular formula C12H11N3O2 B3022755 Methyl 3-amino-6-phenylpyridazine-4-carboxylate CAS No. 1099794-24-7](/img/structure/B3022755.png)
Methyl 3-amino-6-phenylpyridazine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including one-pot reactions, relay catalysis, and interactions with different reagents. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides . Another example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involved a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate and included steps such as methoxylation, oxidation, and bromination .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically elucidated using spectroscopic methods such as NMR and sometimes confirmed by single-crystal X-ray diffraction. For example, the structure of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones was confirmed by NMR spectroscopy and X-ray diffraction . The tautomeric forms and specific intermolecular interactions of methylated pyridazine carboxylic acids were also studied, revealing the existence of lactam and lactim tautomers and the formation of hydrogen-bonded patterns .
Chemical Reactions Analysis
The chemical reactivity of pyridine and pyridazine derivatives is diverse, allowing for the synthesis of a wide range of compounds. Reactions include condensation with active methylene compounds, interaction with hydrazonyl halides, and coupling with aromatic aldehydes . The reactivity towards activated unsaturated compounds and chlorinated active methylene compounds has also been explored . Additionally, the synthesis of 3-(arylmethyl)aminopyridine-2(1H)-ones involved the formation of Schiff bases and their subsequent reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are influenced by the presence of substituents and the tautomeric forms. Methylation effects on intermolecular interactions and lipophilicity were studied, showing that methylated derivatives have increased lipophilicity, which can be correlated with the formation of CH⋯O hydrogen bonds . The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was also evaluated, with some compounds showing good activity .
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-6-phenylpyridazine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-7-10(14-15-11(9)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZPNCXEOTZHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-phenylpyridazine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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